Cas no 203662-49-1 (tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate)

Technical Introduction: Tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its functionalized isoindoline scaffold. The hydroxymethyl group at the 5-position enhances reactivity, enabling further derivatization, while the tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic transformations. This compound is useful in pharmaceutical and agrochemical research, where its rigid, saturated bicyclic structure serves as a key building block for bioactive molecules. Its well-defined stereochemistry and compatibility with diverse reaction conditions make it a reliable choice for constructing complex heterocyclic systems. The Boc group also facilitates selective deprotection, offering flexibility in multi-step syntheses.
tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate structure
203662-49-1 structure
商品名:tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate
CAS番号:203662-49-1
MF:C14H25NO3
メガワット:255.353204488754
CID:5296700
PubChem ID:23565424

tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 5-(hydroxymethyl)octahydro-2H-isoindole-2-carboxylate
    • tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate
    • インチ: 1S/C14H25NO3/c1-14(2,3)18-13(17)15-7-11-5-4-10(9-16)6-12(11)8-15/h10-12,16H,4-9H2,1-3H3
    • InChIKey: PHCBWNSOCWVQLZ-UHFFFAOYSA-N
    • ほほえんだ: C1C2C(CC(CO)CC2)CN1C(OC(C)(C)C)=O

計算された属性

  • せいみつぶんしりょう: 255.18344366g/mol
  • どういたいしつりょう: 255.18344366g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 311
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA1186-1G
tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate
203662-49-1 95%
1g
¥ 6,402.00 2023-04-06
Ambeed
A413928-1g
tert-Butyl 5-(hydroxymethyl)octahydro-2H-isoindole-2-carboxylate
203662-49-1 98%
1g
$949.0 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA1186-1g
tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate
203662-49-1 95%
1g
¥6402.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA1186-500mg
tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate
203662-49-1 95%
500mg
¥4269.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA1186-100MG
tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate
203662-49-1 95%
100MG
¥ 1,603.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA1186-100mg
tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate
203662-49-1 95%
100mg
¥1604.0 2024-04-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1566523-1g
Tert-butyl 5-(hydroxymethyl)octahydro-2H-isoindole-2-carboxylate
203662-49-1 98%
1g
¥9234 2023-04-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA1186-250MG
tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate
203662-49-1 95%
250MG
¥ 2,560.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA1186-500MG
tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate
203662-49-1 95%
500MG
¥ 4,270.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA1186-5G
tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate
203662-49-1 95%
5g
¥ 19,206.00 2023-04-06

tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate 関連文献

tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylateに関する追加情報

Research Brief on tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate (CAS: 203662-49-1)

In recent years, the compound tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate (CAS: 203662-49-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic structure, featuring a hydroxymethyl group and a tert-butyl carboxylate moiety, serves as a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. The unique stereochemistry and functional groups of this compound make it a valuable scaffold for drug discovery, especially in targeting central nervous system (CNS) disorders and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the synthesis of gamma-secretase modulators for Alzheimer's disease. Researchers utilized tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate as a key intermediate to develop analogs with improved blood-brain barrier permeability. The study reported a 40% increase in target engagement compared to previous generations of inhibitors, attributed to the optimized stereochemistry conferred by the isoindole core.

Another significant application emerged in antiviral research, as documented in a 2024 ACS Infectious Diseases publication. Here, the compound was functionalized to create novel protease inhibitors targeting SARS-CoV-2 variants. The hydroxymethyl group proved crucial for forming hydrogen bonds with the viral main protease (Mpro), while the rigid octahydro-isoindole structure provided metabolic stability. These derivatives showed nanomolar potency against Omicron subvariants, with one candidate advancing to preclinical development.

Synthetic methodology developments have also progressed significantly. A recent Organic Letters paper (2024) described an asymmetric hydrogenation protocol that achieves >99% ee for the tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate scaffold using a chiral iridium catalyst. This breakthrough addresses previous challenges in obtaining enantiopure material for pharmacological studies and has been licensed by several pharmaceutical companies for GMP production.

Analytical characterization of this compound has benefited from advanced techniques. Nuclear magnetic resonance (NMR) crystallography studies published in Angewandte Chemie (2023) resolved previously ambiguous stereochemical assignments, confirming the (3aR,7aR) configuration as the most thermodynamically stable form. These findings have important implications for structure-activity relationship (SAR) studies in medicinal chemistry programs utilizing this scaffold.

Looking forward, several patent applications filed in 2024 suggest expanding applications of 203662-49-1 in radiopharmaceuticals. The hydroxymethyl group serves as an ideal site for 18F-labeling, enabling positron emission tomography (PET) tracer development for neurological targets. Additionally, its incorporation into PROTAC (proteolysis targeting chimera) designs shows promise in oncology, with two candidates expected to enter Phase I trials in 2025.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:203662-49-1)tert-butyl 5-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate
A1077381
清らかである:99%
はかる:1g
価格 ($):854.0